
3,5-Diiodothyropropionic acid
Vue d'ensemble
Description
3,5-Diiodothyropropionic acid (DITPA) is a synthetic thyroid hormone (TH) analogue initially developed to mimic the cardiovascular benefits of thyroxine (T4) and triiodothyronine (T3) while minimizing adverse systemic effects. Structurally, DITPA retains the diiodinated phenolic ring of THs but replaces the alanine side chain with a propionic acid group, reducing its metabolic activity . Early studies highlighted its myocardial selectivity, demonstrating positive inotropic effects (enhanced cardiac contractility) without significant chronotropic (heart rate elevation) or metabolic actions in peripheral tissues . This selectivity made DITPA a candidate for heart failure (HF) therapy, where it improved cardiac output and reduced systemic vascular resistance in preclinical and pilot clinical trials .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3,5-diiodothyropropionique implique généralement l’iodation de l’acide thyropropioniqueCela peut être réalisé par des réactions de substitution électrophile utilisant de l’iode et un agent oxydant tel que le peroxyde d’hydrogène ou l’iodate de sodium .
Méthodes de production industrielle
La production industrielle de l’acide 3,5-diiodothyropropionique suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour minimiser les impuretés et maximiser l’efficacité du processus d’iodation .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3,5-diiodothyropropionique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones iodées correspondantes.
Réduction : Les réactions de réduction peuvent éliminer les atomes d’iode, reconvertissant le composé en sa forme non iodée.
Substitution : Les réactions de substitution électrophile peuvent introduire d’autres groupes fonctionnels dans le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Principaux produits formés
Oxydation : Quinones iodées.
Réduction : Acide thyropropionique non iodé.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Introduction to 3,5-Diiodothyropropionic Acid (DITPA)
This compound (DITPA) is a synthetic analog of thyroid hormones, specifically designed to mimic some of the beneficial metabolic effects of thyroid hormones while minimizing adverse effects. Its unique properties have led to various applications in clinical research, particularly in the context of cardiovascular health and metabolic disorders. This article explores the scientific research applications of DITPA, highlighting its potential benefits and documented case studies.
Applications in Cardiovascular Health
1. Treatment of Congestive Heart Failure
DITPA has been investigated for its potential to improve hemodynamic parameters in patients with congestive heart failure (CHF). A phase II clinical trial demonstrated that DITPA administration resulted in significant improvements in cardiac index and reductions in systemic vascular resistance. Specifically, cardiac index increased by 18%, and systemic vascular resistance decreased by 11% after treatment . However, despite these improvements, the study noted a lack of symptomatic benefit for patients, with side effects such as fatigue and gastrointestinal complaints being more prevalent in the DITPA group .
2. Mechanistic Insights
Research indicates that DITPA exerts its effects through mechanisms similar to those of natural thyroid hormones. In animal models, DITPA enhanced cardiac output without increasing heart rate, suggesting a potential role as an inotropic agent . Additionally, it has been shown to reduce serum cholesterol levels significantly, which is beneficial for cardiovascular health .
Table 1: Summary of Clinical Findings on DITPA in Heart Failure
Applications in Metabolic Disorders
1. Weight Loss and Metabolic Syndrome
DITPA has also been explored for its potential role in stimulating weight loss and managing metabolic syndrome. Research indicates that DITPA may lower triglyceride levels and promote weight loss without the adverse effects commonly associated with thyroid hormone therapies . The compound's ability to influence lipid metabolism positions it as a candidate for treating obesity-related conditions.
Table 2: Potential Benefits of DITPA in Metabolic Disorders
Application | Mechanism | Clinical Implications |
---|---|---|
Weight Loss | Enhances lipid metabolism | May aid in obesity management |
Lowering Triglycerides | Reduces triglyceride synthesis | Potential treatment for hyperlipidemia |
Treatment of Metabolic Syndrome | Addresses multiple metabolic risk factors | Could reduce cardiovascular disease risk |
Proangiogenic Properties
Recent studies have highlighted the proangiogenic effects of DITPA, which may have implications for tissue repair and regeneration. DITPA has been shown to stimulate angiogenesis through pathways involving integrin αvβ3 and MAPK signaling . This property could be beneficial in conditions where enhanced blood vessel formation is desired, such as ischemic heart disease.
Mécanisme D'action
L’acide 3,5-diiodothyropropionique exerce ses effets en interagissant avec les récepteurs de l’hormone thyroïdienne, en particulier l’isoforme bêta. Il se lie à ces récepteurs avec une affinité inférieure à celle des hormones thyroïdiennes traditionnelles mais peut toujours moduler l’expression des gènes et les processus métaboliques. La capacité du composé à augmenter la contractilité cardiaque et à améliorer la circulation périphérique est attribuée à son action sur ces récepteurs et à l’activation subséquente des voies de signalisation en aval .
Comparaison Avec Des Composés Similaires
Comparison with Similar Thyroid Hormone Analogues
Receptor Binding and Selectivity
DITPA binds both TRα and TRβ receptors with nearly equal affinity (Ka: ~2.4 M⁻¹ for TRα1, ~4.06 M⁻¹ for TRβ1) , unlike newer thyromimetics like GC-1 and KB141, which exploit structural differences in TRβ to achieve higher selectivity . In contrast, compounds such as CG-23425 and L-94901 are TRβ-selective and primarily target hepatic lipid metabolism .
Compound | TRα Affinity | TRβ Affinity | Selectivity | Key Applications |
---|---|---|---|---|
DITPA | Moderate | Moderate | TRβ1 (weak) | Heart failure, lipid lowering |
T3 | High | High | None | General thyroid replacement |
Triac (TRIAC) | Moderate | Moderate | None | MCT8 deficiency, lipid lowering |
CG-23425 | Low | High | TRβ1 | Dyslipidemia |
GC-1 | Low | High | TRβ1 | Atherosclerosis, obesity |
Metabolic vs. Cardiac Selectivity
DITPA’s myocardial selectivity arises from its reduced capacity to activate metabolic pathways. For example, it induces cardiac α-myosin heavy chain (α-MHC) mRNA at levels similar to T3 but has minimal effect on hepatic α-glycerophosphate dehydrogenase (GPDH) activity . In contrast, GC-1 and KB141 primarily modulate hepatic lipid oxidation and cholesterol excretion .
Compound | Cardiac Effects | Metabolic Effects |
---|---|---|
DITPA | ↑ LV contractility, ↓ LVEDP | Moderate lipid lowering |
T3 | ↑ HR, ↑ Contractility | ↑ Metabolic rate, ↑ GPDH |
CG-23425 | None | ↓ Cholesterol, ↑ Bile acids |
GC-1 | None | ↑ Lipid oxidation, ↓ LDL |
Side Effects and Limitations
- DITPA’s side effects include mild weight loss and gastrointestinal disturbances . In contrast, T3/T4 cause tachycardia, arrhythmias, and osteoporosis .
- TRβ-selective agents (e.g., eprotirome) avoid cardiac risks but may still induce joint pain or hormone imbalances .
- Clinical trials of DITPA reported variable efficacy, with some studies failing to replicate preclinical benefits .
Activité Biologique
3,5-Diiodothyropropionic acid (DITPA) is a thyroid hormone analog that has garnered attention for its unique biological activities, particularly in cardiac function and metabolic regulation. This article provides a comprehensive overview of the biological activity of DITPA, including its effects on cardiac performance, metabolic parameters, and potential therapeutic applications.
Overview of DITPA
DITPA is an analog of triiodothyronine (T3) that exhibits selective binding to thyroid hormone receptors (TRs), particularly in cardiac and hepatic tissues. Unlike T3, DITPA has a lower metabolic activity, which allows it to exert beneficial effects on the heart without inducing significant tachycardia. This characteristic makes DITPA a candidate for treating conditions like congestive heart failure (CHF) and hypercholesterolemia.
DITPA has been shown to induce alpha-myosin heavy chain (MHC) gene expression in heart cells, promoting positive inotropic effects while minimizing increases in heart rate. In vitro studies indicate that DITPA has an effective concentration (EC50) of approximately for inducing alpha-MHC mRNA in cardiac cell cultures .
In animal models, DITPA administration resulted in significant increases in left ventricular dP/dt (a measure of contractility) without the tachycardia commonly associated with other thyroid hormones. Specifically, doses ranging from 150 to 1500 micrograms per 100 grams of body weight produced increases in cardiac performance comparable to those achieved with L-thyroxine at much lower doses .
Clinical Studies
A phase II clinical trial evaluated the effects of DITPA in patients with New York Heart Association class II to IV CHF. The study reported an 18% increase in cardiac index and an 11% decrease in systemic vascular resistance among those treated with DITPA compared to placebo . However, the trial also noted poor tolerability, with fatigue and gastrointestinal symptoms being more prevalent in the DITPA group.
Table 1: Summary of Cardiac Effects of DITPA
Parameter | Change (%) | Significance Level |
---|---|---|
Cardiac Index | +18% | p < 0.05 |
Systemic Vascular Resistance | -11% | p < 0.05 |
Serum Cholesterol | -20% | p < 0.005 |
Body Weight | -11 lbs | Not specified |
Metabolic Effects
DITPA has also been investigated for its metabolic effects, particularly regarding lipid profiles and weight management. In clinical studies, DITPA treatment led to significant reductions in total serum cholesterol and low-density lipoprotein (LDL) cholesterol levels . Additionally, patients experienced weight loss averaging lbs over a 24-week period .
Mechanisms Underlying Metabolic Changes
The metabolic effects of DITPA are believed to stem from its thyromimetic properties, which include suppression of thyroid-stimulating hormone (TSH) levels without causing overt symptoms of hypothyroidism or thyrotoxicosis . This suppression indicates a potential for DITPA to modulate thyroid hormone signaling effectively.
Case Studies
Several pilot studies have highlighted the potential utility of DITPA in managing CHF and hypercholesterolemia:
- Safety Study : Initial safety assessments indicated that DITPA could be administered without severe adverse effects in healthy volunteers .
- CHF Pilot Study : A randomized double-blind comparison demonstrated improvements in diastolic function and reductions in serum triglycerides among CHF patients treated with DITPA .
- Hypercholesterolemia Study : Ongoing studies are exploring the efficacy of DITPA as a lipid-modifying agent, with preliminary results suggesting favorable outcomes on lipid profiles .
Q & A
Basic Research Questions
Q. What experimental methodologies are used to evaluate DITPA's receptor-binding specificity and affinity for thyroid hormone receptor (TR) isoforms?
DITPA exhibits distinct binding affinities for TRα1 (Ka = 2.40 M⁻¹) and TRβ1 (Ka = 4.06 M⁻¹), with a modest preference for TRβ. These values are determined via competitive binding assays using radiolabeled T3 (triiodothyronine) in cell lines expressing recombinant TR isoforms. Methodological rigor requires parallel validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm kinetic parameters. Researchers should also compare results across multiple models (e.g., in vitro vs. ex vivo cardiac tissue) to account for tissue-specific TR expression .
Q. How does DITPA modulate cardiac gene expression in preclinical heart failure models?
DITPA upregulates α-myosin heavy chain (α-MHC) mRNA expression, a marker of improved cardiac contractility, in rodent models of heart failure. Experimental protocols typically involve qPCR or RNA sequencing of left ventricular tissue after 4–6 weeks of DITPA administration (dose range: 1–3 mg/kg/day). Researchers must normalize data to housekeeping genes (e.g., GAPDH) and include sham-operated controls to distinguish drug effects from surgical stress. Confounding factors, such as euthyroid sick syndrome, should be addressed by monitoring serum T3/T4 levels .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes of DITPA in heart failure?
Preclinical studies in rats and rabbits demonstrated improved cardiac output without chronotropic effects, but phase II trials reported poor tolerability (e.g., arrhythmias). To address this, researchers should:
- Compare interspecies differences in TR isoform distribution and drug metabolism.
- Analyze clinical trial subpopulations (e.g., patients with preserved vs. reduced ejection fraction) using stratified statistical models.
- Incorporate telemetry in animal models to detect arrhythmias missed in earlier studies .
Q. What strategies optimize DITPA dosing regimens to minimize off-target effects while maintaining therapeutic efficacy?
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical. For example:
- Dose-response studies in TRβ-knockout mice isolate TRα-mediated effects.
- Hepatic clearance assays (using microsomal fractions) identify metabolites contributing to toxicity.
- Adaptive trial designs with Bayesian hierarchical models allow dose adjustments based on early safety/efficacy signals .
Q. How can transcriptomic profiling resolve DITPA's tissue-specific effects in neurological vs. cardiac systems?
Single-cell RNA sequencing of DITPA-treated primary neurons (hypoxia models) and cardiomyocytes can identify overlapping vs. unique pathways. For instance:
- Neuronal survival pathways (e.g., HIF-1α modulation) vs. cardiac-specific α-MHC upregulation.
- Cross-validation with chromatin immunoprecipitation (ChIP) confirms TRβ occupancy at target gene promoters .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing DITPA's hemodynamic effects in heterogeneous patient cohorts?
- Use mixed-effects models to account for intra-patient variability in serial echocardiography data.
- Apply propensity score matching to balance baseline characteristics (e.g., age, comorbidities) in retrospective analyses.
- Report effect sizes with 95% confidence intervals rather than relying solely on p-values .
Q. How should researchers validate DITPA's metabolic stability in vitro?
- Incubate DITPA with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS.
- Compare half-life (t½) values across species to predict clinical dosing frequency.
- Include positive controls (e.g., thyroxine) to benchmark metabolic susceptibility .
Q. Data Interpretation Challenges
Q. Why do some studies report conflicting results on DITPA's impact on thyroid axis regulation?
Discrepancies arise from differences in:
Propriétés
IUPAC Name |
3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYMNWUJVKVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040939 | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-10-7 | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-diiodothyropropionic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIIODOTHYROPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.